molecular formula C6H7NO3 B1350392 Ethyl oxazole-4-carboxylate CAS No. 23012-14-8

Ethyl oxazole-4-carboxylate

Cat. No. B1350392
CAS RN: 23012-14-8
M. Wt: 141.12 g/mol
InChI Key: UBESIXFCSFYQNK-UHFFFAOYSA-N
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Description

Ethyl oxazole-4-carboxylate, also known as Ethyl 4-oxazolecarboxylate, is a chemical compound with the molecular formula C6H7NO3 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science related research .

Scientific Research Applications

1. Chemical Synthesis and Modifications Ethyl oxazole-4-carboxylate is a versatile compound in organic synthesis. It can be alkenylated, benzylated, and alkylated using palladium-catalyzed reactions, allowing for the creation of various derivatives (Verrier, Hoarau, & Marsais, 2009). Moreover, it serves as a starting material for synthesizing substituted oxazoles, demonstrating its utility in producing diverse chemical structures (Hodgetts & Kershaw, 2002).

2. Synthesis of Chiral Compounds Ethyl oxazole-4-carboxylate is also instrumental in synthesizing chiral 2-aminoalkyloxazole-4-carboxylates. This process involves irradiation in acetone and yields esters that are significant for further chemical applications, demonstrating its role in producing stereochemically complex molecules (Cox, Prager, & Svensson, 2003).

3. Preparation of Novel Building Blocks A study outlines an efficient approach to prepare novel sp3-enriched 4,5-disubstituted oxazoles, starting with ethyl oxazole-4-carboxylates. This method is pivotal for advancing synthetic and medicinal chemistry, showcasing its significance in creating functionally diverse chemical entities (Slobodyanyuk et al., 2019).

4. Application in Drug Development In pharmaceutical research, ethyl oxazole-4-carboxylate has been utilized to design, synthesize, and evaluate inhibitors for transthyretin (TTR) amyloid fibrils. This application highlights its potential in developing therapeutics targeting protein misfolding diseases (Razavi et al., 2005).

properties

IUPAC Name

ethyl 1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-10-6(8)5-3-9-4-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBESIXFCSFYQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376818
Record name Ethyl oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl oxazole-4-carboxylate

CAS RN

23012-14-8
Record name Ethyl oxazole-4-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl oxazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,3-oxazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

To a sol. of formic acid (8.62 mL, 228 mmol) in dry THF (200 mL) was added portionwise CDI (37.05 g, 228 mmol), whereas a gas evolution occurred. The mixture was stirred for 30 min, and a sol. of ethyl isocyanoacetate (25 mL, 228 mmol) in Et3N (60.5 mL, 434 mmol) was added to the reaction mixture. The mixture was stirred at rt for 1 h, then under reflux overnight. The reaction mixture was allowed to cool to rt. Water was added, and the mixture was extracted with Et2O (3×). The combined org. extracts were dried over MgSO4, filtered and concentrated. Purification of the residue by FC (EtOAc/heptane; 1:5 →1:3→1:1) yielded the title compound (27.2 g, 84%). LC-MS: tR=0.58, ES+: 142.07.
Quantity
8.62 mL
Type
reactant
Reaction Step One
Name
Quantity
37.05 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
60.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

To a suspension of (R)-4-biphenyl-4-yl-3-ureido-butyric acid ethyl ester (169 mg, 0.518 mmol) in EtOH (5 ml) at ice bath is added ethyl bromopyruvate (0.098 ml, 0.777 mmol). The reaction is warmed up slowly to room temperature and stirred at reflux overnight. The reaction is concentrated and the residue is taken up in EtOAc and H2O. The combined organic layer is washed with brine and dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 2-(R)-1-biphenyl-4-ylmethyl-2-ethoxycarbonyl-ethylamino)-oxazole-4-carboxylic acid ethyl ester. HPLC retention time=1.42 minutes (condition B); MS (m+1)=423.
Name
(R)-4-biphenyl-4-yl-3-ureido-butyric acid ethyl ester
Quantity
169 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.098 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl oxazole-4-carboxylate
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Reactant of Route 5
Ethyl oxazole-4-carboxylate

Citations

For This Compound
99
Citations
C Verrier, C Hoarau, F Marsais - Organic & biomolecular chemistry, 2009 - pubs.rsc.org
… The ethyl oxazole-4-carboxylate was directly and regioselectively alkenylated, benzylated and alkylated with alkenyl-, benzyl-, allyl- and alkyl halides in the presence of catalytic amounts of …
Number of citations: 173 pubs.rsc.org
C Verrier, T Martin, C Hoarau… - The Journal of Organic …, 2008 - europepmc.org
… A straightforward route toward 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles through regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate …
Number of citations: 143 europepmc.org
JW Cornforth, RH Cornforth - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… was formylated as before, and the resulting potassium ethyl os-isopro~oxymethyleneamino- P-hydroxyacry late (XVI) added to boiling acetic acid, when ethyl oxazole-4-carboxylate (XI ; …
Number of citations: 118 pubs.rsc.org
L Théveau, O Querolle, G Dupas, C Hoarau - Tetrahedron, 2013 - Elsevier
… A first set of Cs 2 CO 3 -assisted competitive nCMD/CMD direct C–H phenylation of ethyl oxazole-4-carboxylate experiments was achieved with various phosphines. Phenyl bromide …
Number of citations: 36 www.sciencedirect.com
CM Shafer, TF Molinski - Heterocycles-Sendai Institute of …, 2000 - researchgate.net
… ethyl isocyanoacetate was treated with formic acid and carbonyl diimidazole in the presence of Et3N according to Schöllkopf and coworkers9 to provide ethyl oxazole-4-carboxylate (2, …
Number of citations: 23 www.researchgate.net
D Hernández, CG Granados, E Sánchez, F Albericio… - ARKIVOC, 2015 - arkat-usa.org
… The required organozinc reagents were prepared from nBuLi and ZnCl2, and the bimetallic derivative of ethyl oxazole-4-carboxylate was obtained by a second transmetalation with CuI. …
Number of citations: 1 www.arkat-usa.org
J Roger, C Verrier, R Le Goff… - … Energy & Materials, 2009 - Wiley Online Library
… substrate, the ethyl oxazole-4-carboxylate was recently … assay of direct coupling of ethyl oxazole-4-carboxylate with 4-… direct arylation of ethyl oxazole-4-carboxylate with several iodo- …
Z Rong, G Xiang, C Lingling, N Fajun - Chinese Journal of Organic …, 2022 - sioc-journal.cn
Precursor mRNAs (pre-mRNAs) undergo splicing to remove introns and ligation of their exons to yield mature mRNAs. Pre-mRNA splicing is an essential component of gene expression …
Number of citations: 2 sioc-journal.cn
L Théveau, C Schneider, C Fruit, C Hoarau - ChemCatChem, 2016 - Wiley Online Library
… hetero)arylation of ethyl oxazole-4-carboxylate and methyl or … C5−H phenylation of ethyl oxazole-4-carboxylate and tert-butyl … direct phenylation of ethyl oxazole-4-carboxylate and tert-…
C Verrier, C Fiol-Petit, C Hoarau… - Organic & Biomolecular …, 2011 - pubs.rsc.org
… pairs, P(o-tol) 3 in toluene and Buchwald's JohnPhos or IMes ligands in dioxane, previously designed for regioselective C2 direct phenylations of the ethyl oxazole-4-carboxylate with …
Number of citations: 32 pubs.rsc.org

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